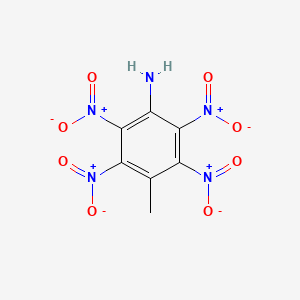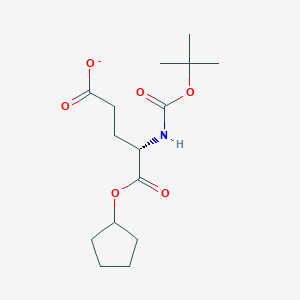
N-(4-Iodophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Iodophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline is a complex organic compound characterized by the presence of iodine, nitro, and trifluoromethyl groups attached to an aniline backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Iodophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline typically involves multiple steps, starting with the preparation of the aniline derivative. The introduction of the iodine, nitro, and trifluoromethyl groups can be achieved through various organic reactions, including electrophilic aromatic substitution and nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial processes.
化学反应分析
Types of Reactions
N-(4-Iodophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The iodine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and nucleophiles like sodium azide or thiols. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while substitution of the iodine atom can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
N-(4-Iodophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential as bioactive molecules, including antimicrobial or anticancer agents.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism by which N-(4-Iodophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and trifluoromethyl groups can influence its reactivity and binding affinity to these targets.
相似化合物的比较
Similar Compounds
N-(4-Iodophenyl)-2-(4-isobutylphenyl)propanamide: Similar in structure but with different functional groups, leading to different chemical properties and applications.
N-Cyclohexyl-N’-(4-Iodophenyl)Urea: Contains an iodine atom and aniline moiety but differs in the presence of a urea group.
Uniqueness
N-(4-Iodophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline is unique due to the combination of iodine, nitro, and trifluoromethyl groups, which impart distinct chemical reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.
属性
CAS 编号 |
84529-46-4 |
|---|---|
分子式 |
C14H9F3IN3O4 |
分子量 |
467.14 g/mol |
IUPAC 名称 |
N-(4-iodophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H9F3IN3O4/c1-19(9-4-2-8(18)3-5-9)13-11(14(15,16)17)6-10(20(22)23)7-12(13)21(24)25/h2-7H,1H3 |
InChI 键 |
KYALTTGJIVENHQ-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=C(C=C1)I)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14424250.png)
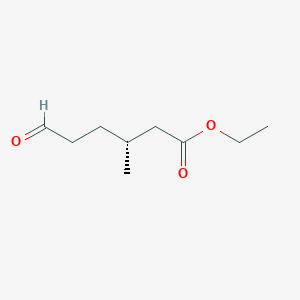

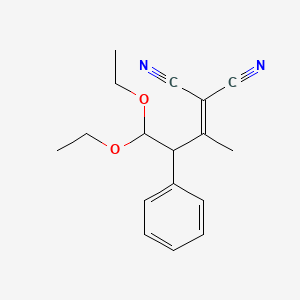
![3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid](/img/structure/B14424268.png)
![6-Bromo-2-(4-methoxyphenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14424274.png)
![1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene](/img/structure/B14424290.png)

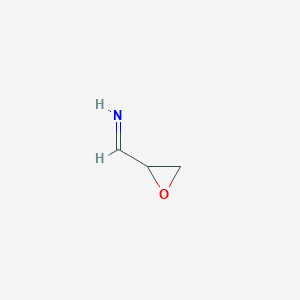
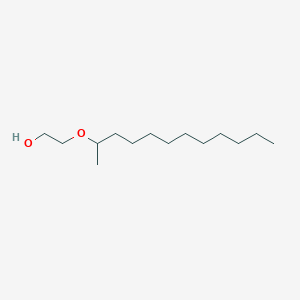
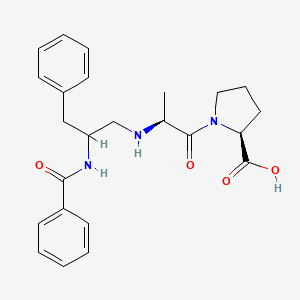
![Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]-](/img/structure/B14424315.png)
